molecular formula C14H11ClN2O2 B11939919 4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide CAS No. 100622-79-5

4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide

Cat. No.: B11939919
CAS No.: 100622-79-5
M. Wt: 274.70 g/mol
InChI Key: OPSHLMMLTBIYMH-SXGWCWSVSA-N
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Description

4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.709 g/mol This compound is known for its unique structure, which includes a chlorobenzoic acid moiety linked to a hydroxybenzylidene hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide typically involves the condensation reaction between 4-chlorobenzoic acid hydrazide and 2-hydroxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the chlorobenzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

100622-79-5

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9-

InChI Key

OPSHLMMLTBIYMH-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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